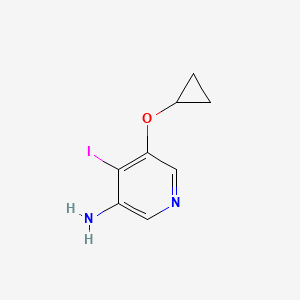
5-Cyclopropoxy-4-iodopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-iodopyridin-3-amine is a chemical compound with the molecular formula C8H9IN2O and a molecular weight of 276.07 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-iodopyridin-3-amine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. The exact synthetic routes and reaction conditions can vary, but common methods include:
Iodination: This step involves the introduction of an iodine atom to the pyridine ring. Reagents such as iodine (I2) and potassium iodide (KI) are often used in the presence of an oxidizing agent.
Chemical Reactions Analysis
5-Cyclopropoxy-4-iodopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Scientific Research Applications
5-Cyclopropoxy-4-iodopyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodopyridin-3-amine involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
5-Cyclopropoxy-4-iodopyridin-3-amine can be compared with other similar compounds such as:
4-Iodo-3-pyridinamine: This compound lacks the cyclopropoxy group, making it less versatile in certain chemical reactions.
4-Cyclopropoxy-5-iodopyridin-3-amine: This is a positional isomer with the cyclopropoxy and iodine groups in different positions, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodopyridin-3-amine |
InChI |
InChI=1S/C8H9IN2O/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
UPQPWGFETRKMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















